[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate
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Overview
Description
[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate is a natural product isolated from the soil bacterium Streptomyces platensis SANK 60191 . It belongs to the phoslactomycin family and exhibits a range of potentially useful bioactivities, such as antibacterial, antifungal, and antitumor activity . This compound is known for its ability to induce the production of colony-stimulating factors (CSF) by bone marrow stromal cells .
Preparation Methods
[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate was first identified and isolated from a culture broth of Streptomyces platensis . The synthetic routes for this compound involve a highly convergent strategy, where the molecule is disconnected into three fragments of similar complexity . These fragments are then connected via chelate-controlled addition of a vinyl zincate to an α-hydroxy ketone and a silicon-mediated cross-coupling . The stereochemistry of the central and western fragments is set catalytically in high yields and excellent diastereoselectivity by a zinc-ProPhenol-catalyzed aldol reaction and a palladium-catalyzed asymmetric allylic alkylation .
Chemical Reactions Analysis
[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include 1,2-dichloro-4,5-dicyano-1,4-benzoquinone (DDQ) in wet methylene chloride for the removal of PMB-ketal functionality, and vinyl iodide for the generation of tertiary allylic alcohol . Major products formed from these reactions include secondary alcohols and tertiary allylic alcohols .
Scientific Research Applications
[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate has a wide range of scientific research applications. It is primarily used as a colony-stimulating factor (CSF) inducer, which induces the production of CSF by bone marrow stromal cells . This property makes it valuable in research related to hematopoiesis and immune response . Additionally, this compound has shown potential in antibacterial, antifungal, and antitumor research . Its ability to inhibit protein serine/threonine phosphatase 2A, an enzyme that plays a central role in the regulation of cell growth and inhibition of metastasis, further highlights its significance in cancer research .
Mechanism of Action
[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate exerts its effects by inducing the production of colony-stimulating factors (CSF) by bone marrow stromal cells . The molecular targets and pathways involved include the CSF-1 receptor (CSF-1R) and the protein tyrosine kinase c-Fms . By binding to these receptors, this compound stimulates the production of CSF, which in turn promotes the proliferation and differentiation of hematopoietic cells .
Comparison with Similar Compounds
[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate is part of the phoslactomycin family, which includes other similar compounds such as Leustroducsin B and Leustroducsin C . These compounds share structural similarities, including an α,β-unsaturated δ-lactone, an amino group, a phosphate ester, and a cyclohexane ring moiety . they differ in the substituents bound to the cyclohexane ring . Leustroducsin B, for example, has shown potent in vitro induction of cytokine production and an increase in host in vivo resistance to E. coli infections . The unique structural features and bioactivities of this compound make it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C32H52NO10P |
---|---|
Molecular Weight |
641.7 g/mol |
IUPAC Name |
[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate |
InChI |
InChI=1S/C32H52NO10P/c1-4-25-15-16-31(36)42-28(25)17-18-32(37,19-20-33)29(43-44(38,39)40)22-26(34)12-6-5-10-24-11-8-13-27(21-24)41-30(35)14-7-9-23(2)3/h5-6,10,12,15-18,23-29,34,37H,4,7-9,11,13-14,19-22,33H2,1-3H3,(H2,38,39,40) |
InChI Key |
SNWWAFHAEURECF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCCC(C)C)O)OP(=O)(O)O)O |
Synonyms |
leustroducsin A LSN A |
Origin of Product |
United States |
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